6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride
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Overview
Description
6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂S and a molecular weight of 211.71 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and an azaspiro moiety. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride involves several steps, typically starting with the formation of the spirocyclic core. The synthetic route often includes the use of sulfur-containing reagents and nitrogen sources under controlled conditions. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield . Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product.
Chemical Reactions Analysis
6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic structure can form bonds with various biological molecules, potentially disrupting normal cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interfere with enzyme activity or cellular signaling pathways .
Comparison with Similar Compounds
6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide hydrochloride can be compared with other similar compounds, such as:
2-Thia-7-azaspiro[3.5]nonane hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the sulfur and nitrogen atoms.
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride: Another related compound with different oxidation states of the sulfur atom.
The uniqueness of this compound lies in its specific structural configuration and the presence of both sulfur and nitrogen atoms in the spirocyclic core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6λ6-thia-2-azaspiro[3.5]nonane 6,6-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)3-1-2-7(6-11)4-8-5-7;/h8H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMUMVXOGKYESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)CS(=O)(=O)C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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